
4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized and studied for its potential use in various applications.
作用機序
The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is not fully understood. However, it is believed to work by binding to metal ions and forming stable complexes. This property makes it useful in various applications such as catalysis, sensing, and drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole. However, it has been shown to have low toxicity in vitro and in vivo studies. It has also been studied for its potential use in drug delivery due to its ability to form stable complexes with metal ions.
実験室実験の利点と制限
One of the main advantages of 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is its ability to form stable complexes with metal ions. This property makes it useful in various applications such as catalysis, sensing, and drug delivery. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research involving 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole. One area of interest is its potential use in the synthesis of novel materials such as MOFs and coordination polymers. Another area of interest is its potential use in drug delivery due to its ability to form stable complexes with metal ions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in other scientific research applications.
Conclusion:
In conclusion, 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential use in various applications such as catalysis, sensing, and drug delivery. Further research is needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
合成法
The synthesis of 4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 4-chloro-3-formylpyrazole with isopropoxymethyl magnesium chloride, followed by the addition of propyl iodide. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for metal ions in coordination chemistry. It has also been studied for its potential use in the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.
特性
IUPAC Name |
4-chloro-3-(propan-2-yloxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-5-13-6-9(11)10(12-13)7-14-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDJYOCWHQNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

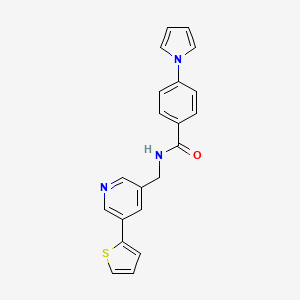

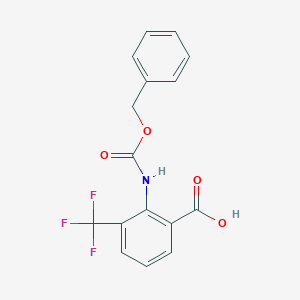
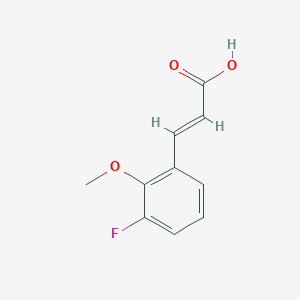
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)

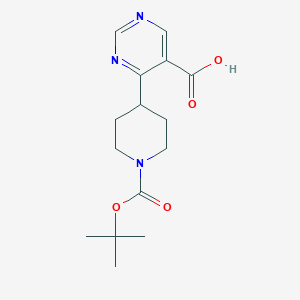
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)
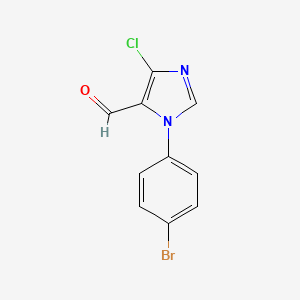
![Methyl 4-[(2-methoxyethyl)amino]-2-methyl-5-nitrobenzoate](/img/structure/B2837621.png)
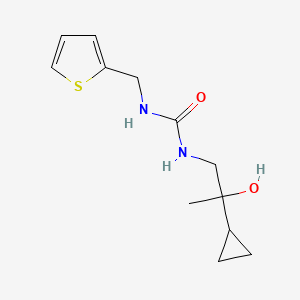
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![[(4-Chlorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2837628.png)